molecular formula C21H19Cl3N2O4S B2884569 Ethyl 2-{[7-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetate CAS No. 339099-23-9

Ethyl 2-{[7-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetate

Cat. No.: B2884569
CAS No.: 339099-23-9
M. Wt: 501.8
InChI Key: BPELRLCAAUTFAT-UHFFFAOYSA-N
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Description

Ethyl 2-{[7-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[7-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetate typically involves multiple steps. The process begins with the preparation of the quinazolinone core, followed by the introduction of the chloro and isopropoxy substituents. The final step involves the formation of the sulfanyl acetate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[7-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives .

Scientific Research Applications

Ethyl 2-{[7-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-{[7-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazolinone derivatives and sulfanyl acetate compounds. These compounds share structural similarities but may differ in their specific substituents and functional groups .

Uniqueness

Ethyl 2-{[7-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

Ethyl 2-{[7-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetate (CAS: 339099-23-9) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H19Cl3N2O4S, with a molecular weight of 501.82 g/mol. The compound features a quinazoline core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC21H19Cl3N2O4S
Molecular Weight501.82 g/mol
Purity>90%
CAS Number339099-23-9

Antitumor Activity

Research has indicated that quinazoline derivatives exhibit significant antitumor properties. This compound has been evaluated for its ability to inhibit cancer cell proliferation. Studies have shown that compounds with similar structures can effectively target various cancer cell lines, including breast and lung cancers.

Case Study: Antitumor Efficacy
A study conducted on similar quinazoline derivatives demonstrated IC50 values in the micromolar range against MCF-7 breast cancer cells. The combination of these derivatives with established chemotherapeutics like doxorubicin resulted in enhanced cytotoxic effects, suggesting a synergistic mechanism of action.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Compounds containing the quinazoline moiety have shown promising activity against various bacterial strains.

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has been investigated for anti-inflammatory effects. Quinazoline derivatives are known to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : Quinazolines often act as kinase inhibitors, affecting pathways involved in cell growth and survival.
  • Interference with DNA Replication : Similar compounds have been shown to intercalate into DNA or inhibit topoisomerases, disrupting replication in cancer cells.
  • Modulation of Immune Response : By inhibiting pro-inflammatory mediators, these compounds can reduce inflammation and associated pain.

Properties

IUPAC Name

ethyl 2-[7-chloro-3-(2,4-dichloro-5-propan-2-yloxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl3N2O4S/c1-4-29-19(27)10-31-21-25-16-7-12(22)5-6-13(16)20(28)26(21)17-9-18(30-11(2)3)15(24)8-14(17)23/h5-9,11H,4,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPELRLCAAUTFAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=C(C=CC(=C2)Cl)C(=O)N1C3=CC(=C(C=C3Cl)Cl)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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